2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde

Vue d'ensemble

Description

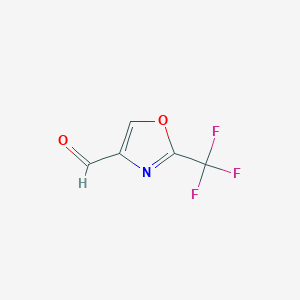

2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which also contains an aldehyde functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde typically involves the introduction of a trifluoromethyl group into an oxazole ring. One common method includes the reaction of a suitable oxazole precursor with trifluoromethylating agents under controlled conditions. For instance, trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective synthesis.

Analyse Des Réactions Chimiques

Reactivity of the Aldehyde Group

The aldehyde moiety at position 4 undergoes characteristic nucleophilic addition and oxidation-reduction reactions:

Nucleophilic Additions

-

Amine Condensation : Reacts with primary amines to form Schiff bases. For example, condensation with benzylamine yields imine derivatives under mild conditions (room temperature, acetonitrile) .

-

Grignard Reagents : The carbonyl carbon is susceptible to nucleophilic attack by organomagnesium reagents, forming secondary alcohols.

Oxidation and Reduction

-

Oxidation : The aldehyde is oxidized to a carboxylic acid using agents like KMnO₄ or CrO₃, yielding 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid.

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aldehyde to a hydroxymethyl group, producing 2-(trifluoromethyl)-1,3-oxazole-4-methanol.

Reactions Involving the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating substitution and coupling reactions:

Electrophilic Aromatic Substitution

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at position 5 of the oxazole ring, though yields are moderate (~45%) due to steric hindrance .

-

Halogenation : Bromination (Br₂/FeBr₃) occurs at position 5, forming 5-bromo derivatives.

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : The trifluoromethyl group stabilizes intermediates in palladium-catalyzed couplings with aryl boronic acids. For example, reaction with 4-methylphenylboronic acid produces biaryl derivatives in 65–78% yields .

Cyclization and Ring-Opening Reactions

The oxazole ring participates in cycloadditions and ring-opening transformations:

Cycloadditions

-

Diels-Alder Reactions : Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene), forming bicyclic adducts under thermal conditions (Δ, 110°C) .

Ring-Opening Hydrolysis

-

Acidic hydrolysis (HCl/H₂O) cleaves the oxazole ring, yielding α-keto amides. For example, hydrolysis produces 4-(trifluoromethyl)oxazole-2-carboxylic acid amide .

Mechanistic Insights

Key reaction pathways include:

-

Aldehyde Reactivity : Nucleophilic attack on the carbonyl carbon follows a two-step mechanism: (1) nucleophile addition to form a tetrahedral intermediate, and (2) proton transfer.

-

Trifluoromethyl Effects : The -CF₃ group stabilizes transition states via inductive effects, accelerating electrophilic substitutions .

Table 1: Representative Reactions and Conditions

Table 2: Comparative Reactivity of Substituents

| Position | Substituent | Reactivity | Dominant Mechanism |

|---|---|---|---|

| C2 | -CF₃ | Electrophilic substitution | Stabilization via inductive effect |

| C4 | -CHO | Nucleophilic addition/oxidation | Polarization of carbonyl group |

| C5 | H (default) | Electrophilic substitution | Ring activation by -CF₃ |

Applications De Recherche Scientifique

Antimicrobial and Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant biological activity, including antimicrobial and anticancer effects. The unique electronic properties of the trifluoromethyl group enhance interactions with biological targets, potentially leading to improved efficacy in therapeutic applications. For instance, studies have shown that derivatives of oxazole compounds can act as inhibitors of various enzymes and receptors involved in disease pathways .

Drug Development

The compound serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow for modifications that can lead to new drug candidates with enhanced pharmacological profiles. For example, derivatives of 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde have been explored for their potential as selective inhibitors in cancer therapies .

Case Study: In Vivo Exploration of Drug Candidates

A notable study investigated the biotransformation of a related compound (3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide) in animal models. The results indicated the formation of active metabolites that retained pharmacological activity, suggesting that similar strategies could be applied to derivatives of this compound .

Material Science Applications

The incorporation of trifluoromethyl groups into materials can significantly alter their physical properties, such as thermal stability and solubility. This characteristic makes this compound a candidate for developing advanced materials with tailored properties for specific applications.

Polymer Chemistry

In polymer chemistry, compounds like this compound can be utilized to synthesize polymers with enhanced resistance to solvents and thermal degradation. This application is particularly relevant in industries requiring durable materials .

Synthesis Techniques

Several synthetic routes have been developed for producing this compound efficiently:

- Condensation Reactions : Utilizing aldehydes and amines under controlled conditions to form oxazoles.

- Electrophilic Aromatic Substitution : Modifying aromatic compounds to introduce trifluoromethyl groups effectively.

These methodologies are crucial for generating sufficient quantities of the compound for research and application purposes.

Mécanisme D'action

The mechanism of action of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Trifluoromethyl ethers: Compounds containing the trifluoromethoxy group (OCF3) exhibit similar properties and applications.

Trifluoromethyl ketones: These compounds are valuable in synthetic chemistry and have applications in drug design.

Uniqueness: 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is unique due to the combination of the trifluoromethyl group and the oxazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The oxazole ring is known for its role in various pharmacologically active compounds, making derivatives of this structure particularly valuable in drug discovery.

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of this compound. It has shown efficacy against a range of bacterial strains:

- Mechanism of Action : The compound appears to inhibit bacterial protein synthesis by targeting the trans-translation process, which is crucial for bacterial survival. This mechanism is particularly effective against Gram-positive bacteria and some Gram-negative strains lacking efficient efflux systems .

- Efficacy Data : In vitro tests have demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) as low as 2 µM against specific pathogenic strains such as Staphylococcus aureus and Escherichia coli. Comparative studies suggest that its activity may be synergistic when combined with conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cytotoxicity Studies : Various derivatives have been tested against human cancer cell lines, revealing IC50 values ranging from 1.143 µM to 9.27 µM depending on the specific cell line targeted (e.g., renal cancer and ovarian cancer) .

- Mechanisms : The compound may exert its effects through multiple pathways, including apoptosis induction and inhibition of tumor cell proliferation. Its ability to modulate key signaling pathways involved in cancer progression is under investigation.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects:

- In Vitro Studies : Research indicates that this compound can reduce pro-inflammatory cytokine production in various cell types. This suggests potential applications in treating inflammatory diseases .

Table 1: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | MIC = 2 µM | Inhibition of trans-translation |

| Anticancer | Renal cancer cells | IC50 = 1.143 µM | Induction of apoptosis |

| Ovarian cancer cells | IC50 = 9.27 µM | Modulation of signaling pathways | |

| Anti-inflammatory | Various immune cells | Not specified | Reduction of pro-inflammatory cytokines |

Case Studies

- Antimicrobial Efficacy : A study evaluated the activity of several oxazole derivatives, including this compound, against multi-drug resistant bacterial strains. The results indicated significant inhibition compared to standard antibiotics, suggesting a promising role in combating antibiotic resistance .

- Cytotoxicity in Cancer Models : In a comparative study involving multiple human tumor cell lines, the compound was shown to selectively induce cytotoxicity in renal carcinoma cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent .

Propriétés

IUPAC Name |

2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2/c6-5(7,8)4-9-3(1-10)2-11-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAMCEWZUZIDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240598-47-3 | |

| Record name | 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.